

# NYX-458: An Inquiry into its NMDA Receptor Subunit Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Nevadistinel |           |
| Cat. No.:            | B12374636    | Get Quote |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

NYX-458, a novel, orally administered small molecule developed by Aptinyx, was investigated as a modulator of the N-methyl-D-aspartate (NMDA) receptor for the treatment of cognitive impairment associated with Parkinson's disease and dementia with Lewy bodies. Preclinical studies demonstrated pro-cognitive effects in various models, suggesting a potential to enhance synaptic plasticity. However, the Phase 2 clinical trial (NCT04148391) did not meet its primary efficacy endpoints, leading to the discontinuation of its development in early 2023. While NYX-458 was designed to modulate NMDA receptor function, detailed public data regarding its specific affinity and selectivity for different NMDA receptor subunits (e.g., GluN2A, GluN2B, GluN2C, GluN2D) remains largely undisclosed. This guide provides a comprehensive overview of the available information on NYX-458's mechanism of action, a summary of its clinical development, and a detailed exploration of the experimental methodologies typically employed to determine NMDA receptor subunit selectivity.

# Introduction to NYX-458 and its Proposed Mechanism of Action

NYX-458 was developed from Aptinyx's proprietary platform aimed at discovering novel NMDA receptor modulators. Unlike traditional NMDA receptor antagonists or agonists that directly block or activate the ion channel, NYX-458 was designed to work through a unique, subtle



modulatory mechanism. It is reported to bind to a previously uncharacterized domain on the NMDA receptor, distinct from the binding sites of other known ligands. This interaction is proposed to restore the normal function of the receptor, leading to enhanced synaptic plasticity, the cellular basis for learning and memory.

The therapeutic rationale for NYX-458 in Parkinson's-related cognitive impairment stemmed from the understanding that dopamine deficiency in this disease leads to dysregulation of NMDA receptors. By modulating these receptors, NYX-458 was hypothesized to improve cognitive functions such as attention, memory, and executive function.

# Preclinical and Clinical Development of NYX-458: A Summary Preclinical Findings

Preclinical evaluation of NYX-458 in various animal models showed promising results:

- Non-human Primate Model of Parkinson's Disease: In a well-established MPTP-induced primate model of Parkinson's disease, NYX-458 demonstrated a reversal of cognitive deficits. A single administration resulted in rapid and long-lasting improvements in attention, working memory, and cognitive flexibility. These cognitive benefits were observed without negatively impacting motor symptoms or interfering with the efficacy of levodopa, the standard of care for motor symptoms in Parkinson's disease.
- Head Injury Model: In a preclinical model of repeat closed head injury, NYX-458
   administration led to the recovery of performance in affective and spatial learning tasks.
   Interestingly, this study noted that the head injury resulted in transient decreases in the
   GluN2A and GluN2B subunits of the NMDA receptor, suggesting that NYX-458 might be
   well-suited to address this form of NMDA receptor hypofunction.

### **Clinical Development and Discontinuation**

NYX-458 advanced to a Phase 2 clinical trial to evaluate its efficacy in patients with mild cognitive impairment or mild dementia associated with Parkinson's disease or Dementia with Lewy Bodies. The study was a randomized, double-blind, placebo-controlled trial.



In February 2023, Aptinyx announced that the Phase 2 study of NYX-458 did not demonstrate clinically meaningful improvements over placebo on the study's efficacy endpoints.

Consequently, the company discontinued the development program for NYX-458.

# NMDA Receptor Subunit Selectivity: Unanswered Questions for NYX-458

While Aptinyx's platform is credited with generating modulators possessing "diverse NMDA receptor subtype binding profiles," specific quantitative data on the binding affinity and functional selectivity of NYX-458 for the different GluN2 subunits (A-D) have not been made publicly available. Such data is critical for a thorough understanding of a modulator's pharmacological profile and for predicting its therapeutic and side-effect profiles. The differential expression and function of GluN2 subunits throughout the brain underscore the importance of subunit selectivity for targeted therapeutic intervention.

# Methodologies for Determining NMDA Receptor Subunit Selectivity

The following section outlines the standard experimental protocols used to characterize the subunit selectivity of a novel compound like NYX-458. Due to the lack of specific published studies for NYX-458, these represent the general approaches taken in the field.

### **Radioligand Binding Assays**

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for different receptor subtypes.

#### Experimental Protocol:

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells or other suitable
cell lines are cultured. Cells are then transiently or stably transfected with plasmids encoding
the human GluN1 subunit along with one of the four GluN2 subunits (GluN2A, GluN2B,
GluN2C, or GluN2D). This allows for the expression of homogenous populations of specific
NMDA receptor subtypes.



- Membrane Preparation: After allowing for receptor expression, the cells are harvested, and cell membranes are prepared through a process of homogenization and centrifugation.
- Binding Assay: The prepared membranes are incubated with a specific radioligand that is known to bind to the NMDA receptor (e.g., [3H]MK-801 for the channel pore, or a subtype-selective radioligand if available). The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., NYX-458).
- Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, is quantified using a scintillation counter.
- Data Analysis: The data are used to generate competition binding curves. The concentration
  of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is
  determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value
  using the Cheng-Prusoff equation. This is repeated for each receptor subtype to determine
  the compound's affinity profile.

Table 1: Hypothetical Quantitative Data Presentation for Binding Affinity

| NMDA Receptor Subunit | Ki (nM)            |
|-----------------------|--------------------|
| GluN1/GluN2A          | Data not available |
| GluN1/GluN2B          | Data not available |
| GluN1/GluN2C          | Data not available |
| GluN1/GluN2D          | Data not available |

## **Electrophysiological Recordings**

Electrophysiology provides a functional measure of a compound's effect on receptor activity.

#### Experimental Protocol:

 Expression System:Xenopus oocytes or mammalian cell lines (e.g., HEK293) are used to express specific NMDA receptor subtypes by injecting or transfecting them with the cRNA or



cDNA for the desired GluN1 and GluN2 subunits.

- Two-Electrode Voltage Clamp (for oocytes) or Patch-Clamp (for cells): The oocytes or cells
  are voltage-clamped, and NMDA receptor-mediated currents are evoked by the application
  of glutamate and glycine.
- Compound Application: The test compound (e.g., NYX-458) is applied at various concentrations, and its effect on the agonist-evoked current is measured. The effect can be potentiation (for a positive allosteric modulator) or inhibition.
- Concentration-Response Curves: The change in current amplitude is plotted against the
  concentration of the test compound to generate concentration-response curves. From these
  curves, the EC50 (for potentiation) or IC50 (for inhibition) can be determined for each
  receptor subtype.
- Analysis of Selectivity: The EC50 or IC50 values for the different subunits are compared to determine the functional selectivity of the compound.

Table 2: Hypothetical Quantitative Data Presentation for Functional Activity

| NMDA Receptor Subunit | Functional Effect  | EC50/IC50 (nM)     |
|-----------------------|--------------------|--------------------|
| GluN1/GluN2A          | Data not available | Data not available |
| GluN1/GluN2B          | Data not available | Data not available |
| GluN1/GluN2C          | Data not available | Data not available |
| GluN1/GluN2D          | Data not available | Data not available |

# Visualizing the Scientific Workflow and Signaling Pathways

**Experimental Workflow for Assessing Subunit Selectivity** 





Click to download full resolution via product page

Caption: Workflow for determining NMDA receptor subunit selectivity.



### Generalized NMDA Receptor Signaling Pathway

 To cite this document: BenchChem. [NYX-458: An Inquiry into its NMDA Receptor Subunit Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374636#nyx-458-and-nmda-receptor-subunit-selectivity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com